

Application Note: Determination of Chloride in Water by Mercuric Nitrate Titration

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Compound of Interest

Compound Name: *Mercuric nitrate*

Cat. No.: *B155521*

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Introduction

Chloride (Cl^-) is a common anion found in natural waters, and its concentration is a key indicator of water quality. Elevated chloride levels can be indicative of contamination from sources such as industrial effluents, agricultural runoff, or saltwater intrusion. The **mercuric nitrate** titration method is a standard and accurate procedure for determining chloride concentrations in various water samples, including drinking water, surface waters, and wastewater.^{[1][2][3]} This method is particularly advantageous for its sharp and easily detectable endpoint.^[4]

Principle of the Method

This titrimetric method is based on the reaction of mercuric ions (Hg^{2+}) with chloride ions to form a stable and soluble mercuric chloride (HgCl_2) complex.^[5] The titration is performed in an acidic medium (pH 2.3-2.8) to facilitate the reaction.^[4] A mixed indicator, composed of diphenylcarbazone and a pH indicator like bromophenol blue or xylene cyanol FF, is used.^{[3][4][6]} Once all the chloride ions in the sample have been complexed, any excess mercuric ions from the titrant react with diphenylcarbazone to form a distinct blue-violet colored complex, signaling the titration endpoint.^{[2][3][5]}

WARNING: **Mercuric nitrate** is a highly toxic compound. All procedures should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, must be worn. All mercury-containing waste must be disposed of according to local, state, and federal environmental regulations.[1][7]

Apparatus and Reagents

Apparatus:

- Burette (10 mL or 25 mL, Class A) or a microburette with 0.01 mL graduations[2][3]
- Erlenmeyer flasks (125 mL or 250 mL)
- Volumetric flasks (100 mL and 1000 mL, Class A)
- Pipettes (Class A)
- Magnetic stirrer and stir bars
- Analytical balance (readable to 0.0001 g)

Reagents:

- Reagent Water: Deionized or distilled water, free of chloride.
- Standard **Mercuric Nitrate** Titrant (0.141 N): Dissolve 24.2 g of **mercuric nitrate** monohydrate ($\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$) in approximately 900 mL of reagent water containing 5.0 mL of concentrated nitric acid (HNO_3). Dilute to the 1000 mL mark. Standardize against the Standard Sodium Chloride Solution. Store in a dark bottle. (1.00 mL = 5.00 mg Cl^-).[2]
- Standard **Mercuric Nitrate** Titrant (0.0141 N): Dilute 100.0 mL of the 0.141 N titrant to 1000 mL with reagent water. Standardize and store as above. (1.00 mL = 0.500 mg Cl^-).[3]
- Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g \pm 0.0002 g of sodium chloride (NaCl), previously dried at 140°C for 2 hours, in reagent water and dilute to 1000 mL in a volumetric flask. (1.00 mL = 0.8865 mg Cl^-).[3]
- Mixed Indicator Reagent: Dissolve 0.5 g of crystalline diphenylcarbazone and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol. Dilute to 100 mL with 95% ethanol. Store in a brown bottle and discard after 6 months.[3]

- Nitric Acid (HNO_3) Solution (0.05 N): Dilute 3.0 mL of concentrated HNO_3 to 1 L with reagent water.[5]
- Sodium Hydroxide (NaOH) Solution (0.05 N): Dissolve 2.0 g of NaOH in reagent water and dilute to 1 L.[5]
- Hydrogen Peroxide (H_2O_2), 30%: For sulfite interference removal.[2][3]

Experimental Protocols

Standardization of Mercuric Nitrate Titrant

- Pipette 10.00 mL of the 0.025 N Standard Sodium Chloride solution into a 125 mL Erlenmeyer flask.
- Dilute to approximately 50 mL with reagent water.
- Add 5-10 drops of Mixed Indicator Reagent. The solution should turn yellow.
- Titrate with the **mercuric nitrate** titrant (0.0141 N or 0.141 N) to a persistent blue-violet endpoint.
- Calculate the normality (N) of the **mercuric nitrate** titrant: $N = (\text{mL NaCl} \times 0.025) / \text{mL Hg}(\text{NO}_3)_2$

Sample Analysis Protocol

- Sample Preparation: Pipette a suitable volume of the water sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask. The aliquot should ideally contain less than 20 mg of chloride.[3][5] If the sample volume is less than 50 mL, dilute to 50 mL with reagent water.
- pH Adjustment: Add 5-10 drops of Mixed Indicator Reagent.[2]
 - If the solution is blue, violet, or red, add 0.05 N HNO_3 dropwise until the color changes to yellow, then add 1 mL in excess.[5]
 - If the solution is yellow or orange, add 0.05 N NaOH dropwise until the color changes to blue-violet, then add 0.05 N HNO_3 dropwise back to a yellow color, plus 1 mL in excess.[5] The final pH should be between 3.0 and 3.6.[5]

- Titration: Place the flask on a magnetic stirrer. Titrate the prepared sample with the appropriate standardized **mercuric nitrate** solution (0.0141 N for $\text{Cl}^- < 50 \text{ mg/L}$; 0.141 N for higher concentrations) until the first permanent blue-violet color appears.[2][5] Record the volume of titrant used (A).
- Blank Determination: Perform a blank titration by following steps 1-3 using the same volume of chloride-free reagent water instead of the sample.[5] Record the volume of titrant used for the blank (B).

Calculation of Chloride Concentration

The concentration of chloride in the sample is calculated using the following formula:

$$\text{mg Cl}^-/\text{L} = [(A - B) \times N \times 35450] / \text{mL of sample}$$

Where:

- A = Volume of $\text{Hg}(\text{NO}_3)_2$ titrant used for the sample (mL)
- B = Volume of $\text{Hg}(\text{NO}_3)_2$ titrant used for the blank (mL)
- N = Normality of the $\text{Hg}(\text{NO}_3)_2$ titrant
- 35450 = milliequivalent weight of Cl^- ($35.45 \text{ mg/meq} \times 1000 \text{ mL/L}$)

Data Presentation

Quantitative results should be recorded systematically.

Table 1: Sample Titration Data and Results

Sample ID	Sample Volume (mL)	Titrant Normality (N)	Sample Titrant Vol. (A) (mL)	Blank Titrant Vol. (B) (mL)	Calculated Chloride (mg/L)
Sample 1	50.0	0.0141	5.25	0.05	51.5
Sample 2	50.0	0.0141	12.10	0.05	119.3

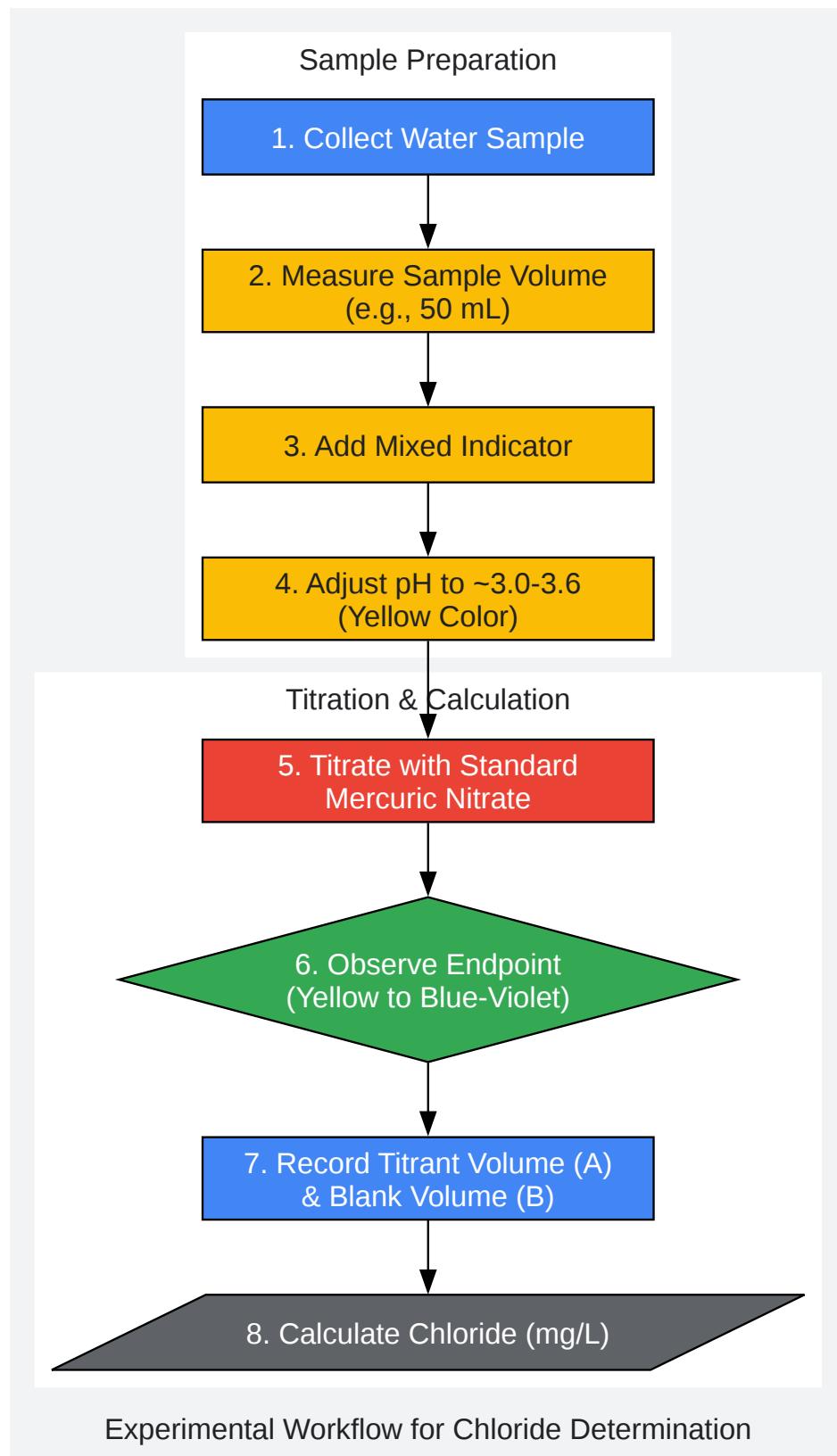
| Control | 50.0 | 0.0141 | 10.05 | 0.05 | 99.0 |

Table 2: Method Performance and Common Interferences

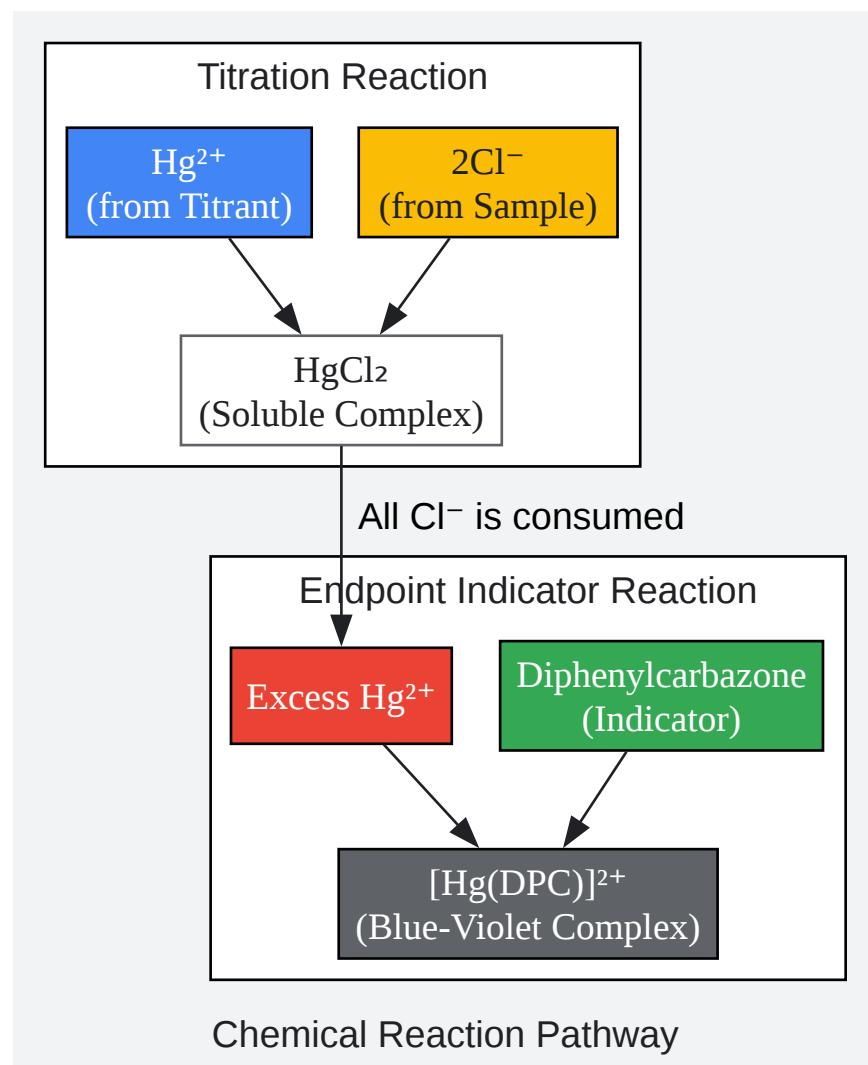
Parameter	Value / Comment	Reference(s)
Applicable Range	0.1 mg/L to high concentrations (sample dilution may be required). [2] [5]	[2] [5]
Precision	Relative Standard Deviation of 3.3% for a 241 mg/L synthetic sample. [4]	[4]
Interfering Substance	Threshold and Notes	Reference(s)
Bromide (Br ⁻), Iodide (I ⁻)	Titrated along with chloride, causing a positive interference.	[1] [2] [4]
Chromate (CrO ₄ ²⁻)	Interferes at concentrations > 10 mg/L.	[2] [4]
Ferric Iron (Fe ³⁺)	Interferes at concentrations > 10 mg/L. Can be reduced with hydroquinone. [5]	[2] [4] [5]
Sulfite (SO ₃ ²⁻)	Interferes at concentrations > 10 mg/L. [1] Can be removed by adding H ₂ O ₂ . [2] [6]	[1] [2] [6]
Nitrite (NO ₂ ⁻)	Causes significant interference. [1]	[1]

| pH | Must be controlled within the 2.3-3.6 range for accurate results.[\[4\]](#)[\[5\]](#) |[\[4\]](#)[\[5\]](#) |

Visualizations

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Caption: Experimental workflow for chloride determination.



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Caption: Chemical reaction pathway for **mercuric nitrate** titration.

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